molecular formula C17H15ClN2O3S B2624172 N-(3-chlorophenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898435-92-2

N-(3-chlorophenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2624172
CAS RN: 898435-92-2
M. Wt: 362.83
InChI Key: ZRJJMYNZGBSDRP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C17H15ClN2O3S and its molecular weight is 362.83. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Quinazolines and quinazolinones exhibit promising antibacterial properties. Researchers have explored their potential as novel drug molecules to combat drug-resistant bacterial strains. These compounds have demonstrated activity against various bacterial species, making them valuable candidates for antibiotic development .

Anticancer Potential

Quinazoline derivatives have been investigated for their anticancer properties. Some quinazoline-based drugs, such as erlotinib and gefitinib, are used in the treatment of lung and pancreatic cancers. The compound may also possess similar anticancer activity, although further studies are needed to validate this .

Anti-Inflammatory Effects

Quinazolines and quinazolinones have anti-inflammatory properties. These molecules could potentially modulate inflammatory pathways, making them relevant for conditions involving inflammation .

Anticonvulsant Properties

Certain quinazolinone derivatives exhibit anticonvulsant effects. Researchers have explored their use in managing seizure disorders .

Antifungal Activity

Quinazoline derivatives have demonstrated antifungal activity. Investigating their efficacy against specific fungal pathogens could provide valuable insights for antifungal drug development .

Other Pharmacological Activities

Beyond the mentioned fields, quinazolines and quinazolinones have also shown promise in areas such as antipsychotic, anti-HIV, and analgesic activities. Their diverse pharmacological profiles make them intriguing subjects for further research .

properties

IUPAC Name

N-(3-chlorophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c18-13-2-1-3-14(10-13)19-24(22,23)15-8-11-4-5-16(21)20-7-6-12(9-15)17(11)20/h1-3,8-10,19H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJJMYNZGBSDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

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